6-Deoxypenciclovir-d4 Hydrochloride
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Overview
Description
6-Deoxypenciclovir-d4 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 6-deoxypenciclovir, a guanine analog, and is often utilized in studies involving antiviral agents due to its structural similarity to penciclovir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxypenciclovir-d4 (hydrochloride) involves the incorporation of deuterium atoms into the 6-deoxypenciclovir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 6-Deoxypenciclovir-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the isotopic enrichment and chemical purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Deoxypenciclovir-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 6-Deoxypenciclovir-d4, which can be further utilized in research and development of antiviral agents .
Scientific Research Applications
6-Deoxypenciclovir-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential antiviral properties and as a precursor in the synthesis of antiviral drugs.
Mechanism of Action
The mechanism of action of 6-Deoxypenciclovir-d4 (hydrochloride) involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. This action is particularly effective against herpes simplex virus types 1 and 2 and varicella-zoster virus .
Comparison with Similar Compounds
Similar Compounds
Penciclovir: The parent compound of 6-Deoxypenciclovir-d4, used as an antiviral agent.
Famciclovir: A prodrug of penciclovir with higher oral bioavailability.
Acyclovir: Another guanine analog used to treat herpes virus infections.
Uniqueness
6-Deoxypenciclovir-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H16ClN5O2 |
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Molecular Weight |
277.74 g/mol |
IUPAC Name |
2-[2-(2-aminopurin-9-yl)-1,1,2,2-tetradeuterioethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H/i1D2,2D2; |
InChI Key |
GVHOBPSIGLPJSE-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=CN=C(N=C21)N.Cl |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl |
Origin of Product |
United States |
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